Cinnoline
Overview
Description
Synthesis Analysis
The synthesis of cinnoline derivatives has evolved significantly over time, with various strategies developed for their preparation. A notable method involves a domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines, which uses steric control to influence the reaction outcome (Jiang et al., 2009). Additionally, substrate-directed C-H activation has been utilized for the synthesis of benzo[c]cinnolines through sequential C-C and C-N bond formation (Reddy et al., 2015), while Rh(III)-catalyzed redox-neutral annulation offers one-step access to cinnolines from azo and diazo compounds (Sun et al., 2016).
Molecular Structure Analysis
The molecular structure of cinnoline derivatives is crucial for their chemical reactivity and biological activity. Cinnoline's bicyclic structure provides a rigid framework that can be further functionalized to achieve desired pharmacological effects. The structural analysis and modifications of cinnoline are driven by the need to enhance its interaction with biological targets, optimizing pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).
Chemical Reactions and Properties
Cinnoline and its derivatives participate in various chemical reactions, highlighting their versatility in organic synthesis. For instance, tert-Butyl nitrite (TBN) has been used as a nitrogen atom source for synthesizing substituted cinnolines, demonstrating a green method for their preparation (Pang et al., 2017). Such reactions are essential for developing novel cinnoline-based compounds with potential pharmaceutical applications.
Physical Properties Analysis
The physical properties of cinnoline, such as its solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in medicinal chemistry. For example, the crystal structure and spectroscopic properties of a novel tricyclic cinnoline derivative have been investigated, providing insights into its interactions and stability (Yuehua et al., 2017).
Chemical Properties Analysis
The chemical properties of cinnoline, such as reactivity and stability, play a significant role in its applications. The thermal and solvent effects on the triplet formation in cinnoline have been studied, revealing the impact of environmental factors on its photophysical properties (Etinski et al., 2014). Understanding these properties is essential for the design and development of cinnoline-based drugs and materials.
Scientific Research Applications
Synthesis and Biological Activities : Cinnoline derivatives are recognized for their extensive biological activities such as anticancer, antibacterial, antiviral, anti-inflammatory, and sedative activities. They also exhibit good electron-accepting ability, making them valuable in new material and drug research and development (Su & Hou, 2019).
Pharmacological Properties : Cinnoline is a critical bicyclic heterocycle used as a structural subunit in many compounds with pharmaceutical properties. Its derivatives show a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some cinnoline derivatives are under clinical trials (Szumilak & Stańczak, 2019).
Continued Interest in Derivatives : The study of cinnoline derivatives continues due to their interesting bioactivity. Attention is paid to the synthesis of heterocyclic compounds bearing a cinnoline moiety, mainly because of their broad spectrum of pharmacological activities (Lewgowd & Stańczak, 2007).
Wide Range of Pharmacological Actions : Cinnoline is known for its wide range of pharmacological actions such as antibacterial, antifungal, anti-inflammatory, anti-tuberculosis, antiepileptic, antidepressant, antitumor, antihypertensive, and antianxiety activities (Sony, George, & Joseph, 2018).
Potential as PI3K Inhibitors : Cinnoline derivatives have been developed as PI3K inhibitors, showing nanomolar inhibitory activities against PI3Ks and significant antiproliferative activity in human tumor cell lines (Tian et al., 2021).
Anti-Inflammatory Activity : Some cinnoline derivatives exhibit significant anti-inflammatory activity, comparable to standard drugs like phenylbutazone (Mishra et al., 2016).
Anticancer Activity via Apoptosis Induction : Novel anti-cancer agents have been synthesized from cinnoline, showing potential in inducing apoptosis in cancer cells (Nazmy et al., 2020).
Synthetic Advances in Benzodiazines : Cinnolines, being a part of the benzodiazines family, play a significant role in pharmaceutical and agrochemical industries due to their broad biological properties (Mathew et al., 2017).
properties
IUPAC Name |
cinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVZNOTHYJIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179943 | |
Record name | Cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline | |
CAS RN |
253-66-7 | |
Record name | Cinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINNOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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